N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)glycinamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)glycinamide typically involves the condensation of cyanuric chloride with aniline, followed by further functionalization. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)glycinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(phenylamino)-1,3,5-triazine: Similar structure but lacks the glycinamide and chloro-methylphenyl groups.
4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl: Shares the triazine core but differs in substituents.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H22ClN7O |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]acetamide |
InChI |
InChI=1S/C24H22ClN7O/c1-16-12-13-19(14-20(16)25)27-21(33)15-26-22-30-23(28-17-8-4-2-5-9-17)32-24(31-22)29-18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,27,33)(H3,26,28,29,30,31,32) |
InChI Key |
UFNDDJARLCMHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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